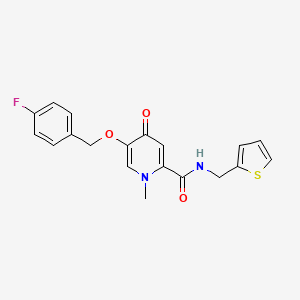

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-22-11-18(25-12-13-4-6-14(20)7-5-13)17(23)9-16(22)19(24)21-10-15-3-2-8-26-15/h2-9,11H,10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHVAKYZSRWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CS2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 459.5 g/mol. The structure includes a dihydropyridine core substituted with a fluorobenzyl ether and a thiophenylmethyl amide group.

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3O5S |

| Molecular Weight | 459.5 g/mol |

| CAS Number | 1021249-15-9 |

Research indicates that compounds in the dihydropyridine class often exhibit calcium channel blocking activity, which may contribute to their pharmacological effects. Specifically, they can modulate calcium influx in cells, impacting various cellular functions such as muscle contraction and neurotransmitter release.

Antioxidant Activity

Studies have shown that dihydropyridines possess significant antioxidant properties. The compound may scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Anticancer Activity

A notable area of research involves the compound's potential anticancer effects. For instance, dihydropyridine derivatives have been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. Specific studies have reported that modifications in the substituents on the dihydropyridine ring can enhance anticancer activity by increasing cell permeability or improving target specificity.

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective properties. By inhibiting certain enzymes involved in neurodegeneration (e.g., monoamine oxidase), it may help maintain neuronal health and function.

Case Studies

- Anticancer Efficacy : In a study published in Cancer Letters, derivatives of dihydropyridines were shown to inhibit the growth of leukemia cells at nanomolar concentrations. The study highlighted that structural modifications significantly impacted potency against different cancer types .

- Neuroprotective Mechanisms : A research article detailed how similar compounds demonstrated reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. The mechanism was attributed to the modulation of calcium channels and inhibition of oxidative stress pathways .

- Cardiovascular Effects : Another study investigated the cardiovascular effects of dihydropyridine derivatives, noting improvements in blood pressure regulation and vascular function in hypertensive animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences

The compound’s closest analogs include AZ331 and AZ257 (Figure 1 in ). Key structural variations are:

Key Observations :

- Electron-Withdrawing vs.

- Thiophene vs. Methoxy/Bromo Substituents : The thiophen-2-ylmethyl group introduces a heteroaromatic ring with lower electronegativity than bromine or methoxy groups, possibly altering target selectivity (e.g., favoring kinases over ion channels) .

Pharmacological Profiles

- AZ331 : Exhibits moderate calcium channel blocking activity (IC₅₀ = 1.2 µM in rat aortic smooth muscle) due to its methoxyphenyl and oxoethylthio groups .

- AZ257 : The bromophenyl substituent enhances potency (IC₅₀ = 0.8 µM) but reduces metabolic stability compared to AZ331 .

- Target Compound : The fluorine atom likely improves metabolic stability (reducing CYP450-mediated oxidation) relative to bromine or methoxy groups. The thiophene moiety may confer selectivity for sulfur-rich targets like cysteine proteases or thioredoxin reductase.

Comparison with Thieno[2,3-b]pyridine Derivatives

The evidence also references 3-aminothieno[2,3-b]pyridines, which share a fused thiophene-pyridine core. Unlike the target compound’s 1,4-DHP scaffold, these derivatives exhibit:

- Bioactivity: Thieno[2,3-b]pyridines are more commonly associated with anticancer and antimicrobial activity, whereas 1,4-DHPs (like the target compound) are prioritized for cardiovascular and neurological applications .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing the compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of fluorobenzyl ethers with pyridone intermediates and coupling with thiophen-2-ylmethylamine. Key steps include:

- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during intermediate synthesis .

- Coupling Reactions : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyridone core and thiophene side chain .

- Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, flow-chemistry approaches improve reproducibility in sensitive reactions like diazomethane synthesis .

- Yield Data : Pilot studies report yields of 60–80% under optimized conditions, with HPLC purity >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and aromatic C-F bonds at ~1220 cm⁻¹ .

- NMR :

- ¹H NMR : Thiophene protons appear as a multiplet at δ 6.8–7.2 ppm; fluorobenzyl protons show coupling (J = 8–10 Hz) due to para-substituted fluorine .

- ¹³C NMR : The pyridone carbonyl resonates at δ 170–175 ppm, while the carboxamide carbonyl appears at δ 165–168 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 413.14) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Core Modifications : Replace the pyridone ring with thieno[2,3-b]pyridine to assess impact on receptor binding. Evidence shows thiophene derivatives enhance antimicrobial activity .

- Substituent Analysis : Fluorine at the benzyl position improves metabolic stability (logP reduction by 0.5–1.0 units) compared to non-fluorinated analogs .

- Data Table :

| Modification | Biological Activity (IC₅₀) | LogP |

|---|---|---|

| Base Compound | 12 µM | 2.8 |

| Thieno-pyridine Analog | 8 µM | 3.1 |

| Non-fluorinated Benzyl | 25 µM | 3.5 |

- Source : Comparative data from analogs in .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation : The compound shows instability at pH <3 (acidic hydrolysis of the carboxamide) and pH >10 (base-catalyzed ring opening).

- Mitigation :

- Buffered Formulations : Use phosphate-buffered saline (pH 7.4) for in vitro assays to minimize degradation .

- Lyophilization : Stabilizes the compound for long-term storage, with <5% degradation over 12 months at -20°C .

- Analytical Validation : Accelerated stability studies (40°C/75% RH) coupled with LC-MS monitor degradation products like 4-fluorobenzyl alcohol .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites.

- Predicted Pathways : CYP3A4-mediated oxidation of the thiophene ring and glucuronidation of the pyridone oxygen .

- Toxicity Screening :

- AMES Test : Negative for mutagenicity (data from structurally similar compounds) .

- hERG Inhibition : Low risk (predicted IC₅₀ >10 µM) due to limited cationic charge .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism or R.

- Error Handling : Use bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for IC₅₀ values .

- Validation : Replicate assays in triplicate, with positive controls (e.g., known inhibitors) to normalize inter-experiment variability .

Q. How to design a stability-indicating HPLC method compliant with ICH guidelines?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile).

- Gradient : 20–80% B over 25 minutes, flow rate 1.0 mL/min .

- Validation Parameters :

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | R² ≥0.999 |

| Precision | RSD ≤2% |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.